molecular formula C16H16OS B3137681 6-Methyl-4-phenyl-4-thiochromanol CAS No. 439111-71-4

6-Methyl-4-phenyl-4-thiochromanol

Cat. No.: B3137681
CAS No.: 439111-71-4
M. Wt: 256.4 g/mol
InChI Key: HXFKHHWURCSHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-phenyl-4-thiochromanol is a sulfur-containing heterocyclic compound characterized by a thiochromanol backbone substituted with a methyl group at the 6-position and a phenyl group at the 4-position. The replacement of oxygen with sulfur in the chromanol ring distinguishes it from oxygen-based analogs, influencing electronic properties, solubility, and metabolic stability .

Properties

IUPAC Name

6-methyl-4-phenyl-2,3-dihydrothiochromen-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16OS/c1-12-7-8-15-14(11-12)16(17,9-10-18-15)13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFKHHWURCSHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCCC2(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801209920
Record name 3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzothiopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439111-71-4
Record name 3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzothiopyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439111-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzothiopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801209920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-phenyl-4-thiochromanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-4-phenyl-2H-1-benzothiopyran-4-ol with suitable reagents to form the desired thiochromanol derivative . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality compound for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-phenyl-4-thiochromanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

6-Methyl-4-phenyl-4-thiochromanol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-4-phenyl-4-thiochromanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, or alteration of cellular signaling pathways. Detailed studies are required to fully elucidate the exact mechanisms involved .

Comparison with Similar Compounds

6-Methyl-4-phenylchromanol (CAS 209747-04-6)

  • Molecular Formula : C₁₆H₁₆O₂ .
  • Key Features: Contains a chromanol (oxygen-based) ring system. Used as a pharmaceutical analytical impurity, indicating its role in quality control for drug development .
  • Sulfur substitution in 6-Methyl-4-phenyl-4-thiochromanol may reduce metabolic degradation rates due to sulfur’s lower electronegativity and larger atomic radius .

6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane (CAS 922139-25-1)

  • Molecular Formula: C₁₈H₁₇NO₂S .
  • Key Features: Features a thiochromane backbone with a [(4-methylbenzoyl)oxy]imino substituent.
  • Comparison: The additional benzoyloxyimino group increases molecular complexity and steric hindrance, likely altering binding affinity in biological systems compared to this compound. The nitrogen and ester functionalities in this compound expand its chemical versatility, unlike the simpler hydroxyl group in the target compound .

Thiophene Fentanyl Hydrochloride (CAS 2306823-39-0)

  • Molecular Formula : C₂₄H₂₆N₂OS·HCl .
  • Key Features :
    • A sulfur-containing opioid analog with a thiophene ring.
    • Toxicity and pharmacological data remain understudied, highlighting risks associated with uncharacterized sulfur-containing compounds .
  • Comparison: While structurally distinct from this compound, both compounds emphasize the pharmacological significance of sulfur in modulating bioactivity. Thiophene fentanyl’s opioid activity suggests sulfur’s role in enhancing lipophilicity and blood-brain barrier penetration, a property that may extend to other sulfur-containing analogs .

Data Table: Comparative Analysis

Compound CAS RN Molecular Formula Key Substituents Applications/Potential Use
This compound Not Available C₁₆H₁₆OS (Inferred) 6-methyl, 4-phenyl, thiochromanol Unknown (likely analytical reference)
6-Methyl-4-phenylchromanol 209747-04-6 C₁₆H₁₆O₂ 6-methyl, 4-phenyl, chromanol Pharmaceutical analytical impurity
6-Methyl-4-benzoyloxyimino-thiochromane 922139-25-1 C₁₈H₁₇NO₂S Benzoyloxyimino, thiochromane Synthetic intermediate/prodrug
Thiophene Fentanyl Hydrochloride 2306823-39-0 C₂₄H₂₆N₂OS·HCl Thiophene, fentanyl backbone Opioid analog (research chemical)

Key Research Findings

Thiochromanol derivatives may exhibit slower oxidative metabolism compared to oxygenated analogs, as seen in sulfur-containing pharmaceuticals .

Functional Group Complexity: The benzoyloxyimino group in CAS 922139-25-1 introduces steric and electronic effects that could influence receptor binding or catalytic activity, a feature absent in simpler thiochromanol derivatives .

Toxicological Considerations :

  • Sulfur-containing compounds like thiophene fentanyl highlight the need for rigorous toxicological profiling, as unstudied analogs may pose unforeseen risks .

Biological Activity

6-Methyl-4-phenyl-4-thiochromanol is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to the thiochromanol class, which is characterized by a sulfur atom in the chromanol structure, potentially influencing its pharmacological properties. The compound is synthesized through various chemical reactions and has been studied for its effects on different biological systems.

Chemical Structure and Properties

The chemical formula for this compound is C16H16OSC_{16}H_{16}OS. Its structure includes a thiochroman ring, which may contribute to its unique biological activity. The presence of the methyl and phenyl groups can enhance lipophilicity, potentially affecting absorption and distribution in biological systems.

PropertyValue
Molecular Weight272.36 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number439111-71-4

The mechanism of action of this compound involves interaction with various biological targets, including enzymes and receptors. The thiochromanol scaffold may exhibit antioxidant properties, modulating oxidative stress pathways in cells. Additionally, compounds with similar structures have been noted for their anti-inflammatory and anticancer activities, suggesting potential therapeutic applications.

Case Studies and Research Findings

  • Antioxidant Activity : Research has indicated that thiochromanol derivatives can scavenge free radicals effectively. A study demonstrated that compounds in this class exhibited significant antioxidant activity, which may protect cells from oxidative damage .
  • Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
  • Anticancer Potential : Preliminary investigations revealed that this compound could induce apoptosis in cancer cell lines. The mechanisms involved may include the modulation of signaling pathways associated with cell survival and proliferation .

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Michael Addition Reactions : This involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
  • Cyclization Reactions : These are crucial for forming the thiochroman core structure.
  • Functional Group Modifications : Subsequent reactions can introduce or modify functional groups to enhance biological activity.

Table 3: Synthetic Pathways for Thiochromanol Derivatives

Reaction TypeDescription
Michael AdditionFormation of thiochroman via nucleophilic attack on unsaturated carbonyls
CyclizationClosure of the ring structure to form thiochroman
FunctionalizationModifying existing groups to improve efficacy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-4-phenyl-4-thiochromanol
Reactant of Route 2
Reactant of Route 2
6-Methyl-4-phenyl-4-thiochromanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.